3,3-Dimethylindoline-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-11(2)7-5-3-4-6-8(7)12-9(11)10(13)14/h3-6,9,12H,1-2H3,(H,13,14) |
InChI Key |
YMUDQRAMMLNXAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC2=CC=CC=C21)C(=O)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethylindoline 2 Carboxylic Acid and Analogs
Direct Synthesis Approaches
Direct methods for the synthesis of 3,3-dimethylindoline-2-carboxylic acid and its analogs often focus on the efficient construction of the all-carbon quaternary center at the C3 position and the introduction of the carboxylic acid moiety.
Synthesis of this compound from Precursors
A common route to this compound involves the use of precursors such as ethyl 3,3-dimethylindoline-2-carboxylate hydrochloride. In a typical procedure, a solution of this precursor in ethanol (B145695) is saturated with anhydrous ammonia (B1221849) and heated in a sealed vessel. Following the reaction, the solvent is evaporated, and the residue is crystallized. The resulting solid is then suspended in water and made basic with an aqueous sodium hydroxide (B78521) solution. Extraction with a suitable organic solvent like methylene (B1212753) chloride, followed by drying and evaporation, yields 3,3-dimethylindoline-2-carboxamide (B8806548). prepchem.com This amide can then be hydrolyzed to the desired carboxylic acid.
Another relevant precursor is 2,3-dimethylindole. This compound can be synthesized by heating N-butenylaniline with polyphosphoric acid. google.com The reaction mixture is typically refluxed, cooled, and then neutralized. Subsequent distillation of the product yields crystalline 2,3-dimethylindole. google.com This indole (B1671886) can then undergo further reactions to introduce the carboxylic acid functionality at the C2 position and modify the substituent at the C3 position.
Carbene Insertion Strategies for C–H Functionalization Towards Carboxylic Acids
Carbene insertion into C-H bonds represents a powerful tool for the synthesis of complex organic molecules, including carboxylic acids. chemtube3d.com This method allows for the formation of new carbon-carbon bonds at unfunctionalized centers. chemtube3d.com While simple carbenes often lack regioselectivity, the use of metal catalysts, particularly dirhodium tetraacetate, significantly enhances selectivity. wikipedia.org
The general mechanism, proposed by Doyle in 1993, involves the metal stabilizing the carbene. wikipedia.org The reaction is distinct from C-H activation where the metal inserts into the C-H bond. Instead, it is a metal-catalyzed C-H functionalization. wikipedia.org For the synthesis of carboxylic acids, a carbene precursor like ethyl diazoacetate can be used. wikipedia.org The choice of catalyst and ligands is crucial for controlling the reactivity and selectivity of the carbene insertion. squarespace.comprinceton.edu Iron-catalyzed carbene transfer reactions have also been explored for C-H functionalization, offering a cost-effective and environmentally benign alternative. nih.gov
Catalytic Carboxylation Approaches for All-Carbon Quaternary Carboxylic Acids
The direct carboxylation of C-H bonds using carbon dioxide (CO₂) is an attractive and sustainable method for synthesizing carboxylic acids. acs.orgvirginia.edu This approach is particularly valuable for the creation of all-carbon quaternary carboxylic acids, which are important structural motifs in medicinal chemistry. acs.org
Visible-light photoredox catalysis has emerged as a powerful strategy for the direct carboxylation of tertiary C(sp³)–H bonds with CO₂. acs.org This method allows for the synthesis of various all-carbon quaternary carboxylic acids under mild conditions with good functional group tolerance. acs.org Another approach involves the copper-catalyzed hydrocarboxylation of allenes with CO₂. researchgate.net This method utilizes a copper catalyst and an N-heterocyclic carbene ligand to achieve high regio- and stereoselectivity in the synthesis of β,γ-unsaturated α-quaternary carboxylic acids. researchgate.net Furthermore, copper-catalyzed carboxylation of aryl boronic acids with CO₂ provides an efficient route to benzoic acid derivatives with excellent functional group compatibility. pku.edu.cn
| Catalyst System | Substrate Type | Product Type | Key Features |
| Visible-light photoredox catalyst | Tertiary benzylic C(sp³)–H bonds | All-carbon quaternary carboxylic acids | Transition-metal-free, mild conditions, broad scope. acs.org |
| Copper/N-heterocyclic carbene | Allenes | β,γ-unsaturated α-quaternary carboxylic acids | High regioselectivity, good functional group tolerance. researchgate.net |
| Copper/N-heterocyclic carbene | Aryl boronic acids | Benzoic acid derivatives | Excellent functional group compatibility. pku.edu.cn |
Homologation Reactions and Carboxylic Acid Elongation Methods
Homologation reactions provide a means to extend a carbon chain by one or more atoms, offering a valuable strategy for the synthesis of carboxylic acids from other functional groups. wikipedia.org A one-carbon homologation can convert a primary alcohol into the corresponding extended carboxylic acid, ester, or amide. organic-chemistry.orgnih.gov This can be achieved through a Mitsunobu reaction with an alkoxymalononitrile, followed by unmasking with a suitable nucleophile. organic-chemistry.orgnih.gov This process can even be performed in a single pot. organic-chemistry.orgnih.gov
Another practical two-step method for the one-carbon homologation of aldehydes to carboxylic acids involves the use of trichloromethyl carbinols as intermediates. acs.orgorganic-chemistry.org This approach is operationally simple and compatible with sensitive aldehydes. acs.orgorganic-chemistry.org Other notable homologation reactions include the Arndt-Eistert synthesis, which converts a carboxylic acid to its higher homolog, and the Kowalski ester homologation. wikipedia.org
Synthesis of Key Intermediates and Related Dimethylindoline Structures
Preparation of 2-(Diformylmethylidene)-3,3-dimethylindole and Related Indolenines via Vilsmeier Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heteroaromatic compounds. sid.ir It has been extensively used in the synthesis of various heterocyclic structures. sid.ir In the context of indoles, the reaction of 2,3,3-trimethylindolenines with the Vilsmeier reagent (formed from N,N-dimethylformamide and phosphoryl trichloride) can produce aminomethylene malondialdehydes. sid.ir
Specifically, the Vilsmeier reaction can be employed to synthesize 2-(diformylmethylidene)-3,3-dimethylindole. 103.5.180 This compound serves as a valuable intermediate, which can then be reacted with various reagents, such as hydrazides, to generate new pyrazolylindolenine derivatives. 103.5.180 The reaction of indole with the Vilsmeier reagent is a classic and efficient method for the 3-formylation of indoles. semanticscholar.org
| Starting Material | Reagent | Product | Reference |
| 2,3,3-trimethylindolenines | Vilsmeier reagent | Aminomethylene malondialdehydes | sid.ir |
| Indole | Vilsmeier reagent | 3-Formylindole | semanticscholar.org |
| N-arylacetamides | Vilsmeier reagent | 2-chloro-3-formylquinolines |
Synthesis of Substituted 3,3-Dimethylindoline (B1314585) Derivatives
The synthesis of substituted 3,3-dimethylindoline derivatives can be achieved through standard organic chemistry transformations. While direct examples for the this compound are not extensively detailed in readily available literature, methods applied to similar indole-2-carboxylic acid scaffolds are instructive and applicable. Key derivatives include esters and amides, which are typically formed from the parent carboxylic acid.
For instance, the formation of indole-2-carboxamides is a well-established process that can be adapted for the indoline (B122111) equivalent. nih.gov The general synthetic pathway involves the coupling of the carboxylic acid with a variety of commercially available amines. nih.gov This reaction is typically facilitated by standard peptide coupling reagents.
A common procedure involves the following steps:
Activation of the carboxylic acid group of this compound.
Reaction with a primary or secondary amine to form the corresponding amide.
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Combination | Description |
|---|---|
| DCC / DMAP | Dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent with 4-Dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov |
| HOBt / EDC | 1-Hydroxybenzotriazole (B26582) (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to form an active ester intermediate, minimizing side reactions. |
| HATU | A highly efficient peptide coupling reagent often used for sterically hindered amines. |
Similarly, ester derivatives can be synthesized through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reacting the carboxylate salt with an alkyl halide. These derivatization strategies allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships in medicinal chemistry contexts.
Utility of tert-Butyl 5-bromo-3,3-dimethylindoline-1-carboxylate as a Synthetic Intermediate
tert-Butyl 5-bromo-3,3-dimethylindoline-1-carboxylate (CAS 1262409-50-6) is a valuable synthetic intermediate for creating more complex molecules based on the 3,3-dimethylindoline scaffold. bldpharm.com Its structure incorporates several key features that make it a versatile building block.
Key Structural Features and Synthetic Potential:
Bromo Substituent: The bromine atom on the aromatic ring at the 5-position is a key functional handle for cross-coupling reactions. It can readily participate in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, vinyl, or amino groups.
tert-Butoxycarbonyl (Boc) Protecting Group: The nitrogen atom of the indoline ring is protected by a Boc group. This protection prevents unwanted side reactions at the nitrogen during functionalization of the bromo group and increases the solubility of the compound in organic solvents. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the secondary amine, which can then be used for further derivatization, such as N-alkylation or acylation.
3,3-Dimethyl Group: The gem-dimethyl group at the C3 position provides steric bulk and locks the stereochemistry at this position, which can be important for designing molecules with specific three-dimensional shapes.
While this compound is commercially available, specific examples of its application in multi-step syntheses are not widely documented in the surveyed literature. However, based on its structure, it serves as a clear precursor for the synthesis of 5-substituted-3,3-dimethylindoline derivatives.
Transformations from Indole Carboxylic Acids
A primary route to indoline-2-carboxylic acids involves the reduction of the corresponding indole-2-carboxylic acids. The interconversion between these two scaffolds is a key strategy in the synthesis of these compounds.
Chemical Interconversion Between Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid
The chemical transformation between indole-2-carboxylic acid and indoline-2-carboxylic acid is a reversible process involving reduction and oxidation (dehydrogenation). researchgate.net
Reduction (Indole to Indoline): The conversion of indole-2-carboxylic acid to indoline-2-carboxylic acid is achieved through the reduction of the pyrrole (B145914) ring's double bond. This is a common and crucial step, as the indole precursor is often more readily synthesized via methods like the Fischer indole synthesis. researchgate.net Various reduction strategies, discussed in the next section, can be employed to achieve this transformation. Catalytic hydrogenation is a frequently used method, particularly for N-protected indole esters. clockss.org
Dehydrogenation (Indoline to Indole): The reverse reaction, the aromatization of the indoline ring back to an indole, is also synthetically useful. This dehydrogenation can be accomplished using various oxidizing agents. For example, the methyl ester of 6-nitroindoline-2-carboxylic acid can be effectively dehydrogenated using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). researchgate.net Another method involves the use of manganese dioxide (MnO₂) in a solvent like toluene (B28343) for the dehydrogenation of N-acetylindoline-2-carboxylate. researchgate.net
Table 2: Reagents for Dehydrogenation of Indolines to Indoles
| Reagent | Substrate Example | Reference |
|---|---|---|
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Methyl 6-nitroindoline-2-carboxylate | researchgate.net |
| Manganese Dioxide (MnO₂) | Methyl 1-acetylindoline-2-carboxylate | researchgate.net |
| Palladium on Carbon (Pd/C) | Indoline (general) | researchgate.net |
This interconversion provides flexibility in synthetic design, allowing chemists to access either the saturated indoline or the aromatic indole core as needed.
Reduction Strategies for Indole to Indoline Conversion
The reduction of the indole nucleus to an indoline is a fundamental transformation in heterocyclic chemistry. Several methods have been developed to achieve this conversion efficiently.
Catalytic Hydrogenation: This is a classic method for reducing the double bond in the pyrrole ring of indoles. It typically involves using a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. clockss.org This method is often clean and high-yielding but can sometimes lead to the reduction of other functional groups if not controlled properly. For substrates with sensitive groups, the choice of catalyst and reaction conditions is critical.
Metal-Acid Reductions: A combination of a metal and an acid can be used to reduce indoles. One reported method uses zinc dust in 85% phosphoric acid. This approach was shown to be effective for indole and some of its derivatives, with the advantage of minimizing the polymerization that can occur with other strong acid reductions.
Borane-Based Reagents: Borane (B79455) complexes are effective for indole reduction. A method involving a borane reagent in the presence of trifluoroacetic acid has been described as a rapid and high-yielding process for converting indoles to the corresponding indolines.
Hydride Reductions: Sodium cyanoborohydride (NaBH₃CN) in a carboxylic acid solvent like acetic acid is another powerful reducing system for indoles. This method is known for its mildness and selectivity. The reaction proceeds by protonation of the indole followed by hydride attack.
Table 3: Comparison of Indole to Indoline Reduction Methods
| Method | Reagents | General Conditions | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Hydrogen pressure, solvent (e.g., EtOH) | Clean, high-yielding, but can be non-selective. clockss.org |
| Metal-Acid | Zn dust, H₃PO₄ | Heating | Avoids polymerization seen with other acid methods. |
| Borane Complex | Borane complex, CF₃COOH | Room temperature | Rapid reaction, good yields. |
| Hydride Reduction | NaBH₃CN, CH₃COOH | 10-20°C | Mild conditions, good for functional group tolerance. |
The choice of reduction strategy often depends on the other functional groups present in the indole molecule and the desired selectivity.
Chemical Transformations and Reactivity of 3,3 Dimethylindoline 2 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid functional group is a primary site for chemical modification, enabling the formation of amides and esters, as well as undergoing oxidative decarboxylation.
Amide Coupling Reactions
The formation of an amide bond is a common transformation of carboxylic acids, including 3,3-dimethylindoline-2-carboxylic acid. This reaction typically involves the activation of the carboxylic acid followed by reaction with an amine. hepatochem.com A variety of coupling reagents have been developed to facilitate this process, each with its own advantages and limitations. luxembourg-bio.com
Commonly used carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are effective for activating carboxylic acids. peptide.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine to form the amide. luxembourg-bio.com To minimize side reactions and racemization, especially in the case of chiral amino acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.compeptide.com The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with HOBt and a base like N,N-diisopropylethylamine (DIPEA) provides a reliable method for amide bond formation, particularly with electron-deficient amines. nih.gov
Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HATU, HBTU, TBTU). growingscience.com These reagents react with the carboxylic acid to form highly reactive activated esters, which readily couple with amines. luxembourg-bio.com The choice of solvent can also influence the reaction's efficiency, with aprotic solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) being common choices. growingscience.com
A series of novel indoline-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized to explore their biological activities. nih.gov This highlights the utility of amide coupling reactions in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net
| Coupling Reagent System | Amine Substrate | Solvent | Key Features | Reference |
|---|---|---|---|---|
| DCC or DIC with HOBt | Primary and secondary amines | DCM, DMF | Minimizes racemization; DCC byproduct (DCU) is insoluble. | luxembourg-bio.compeptide.com |
| EDC/HOBt/DIPEA | Electron-deficient amines | Acetonitrile, DCM | Good for challenging couplings; water-soluble byproducts. | nih.gov |
| HATU/DIPEA | Various amines | DMF | Highly efficient and fast-acting reagent. | growingscience.com |
Esterification and Transesterification Processes
Esterification of this compound can be achieved through several methods. One common approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is known for its mild reaction conditions and is effective even for sterically hindered alcohols. organic-chemistry.orgorgsyn.org The reaction typically proceeds at room temperature in an aprotic solvent like dichloromethane. organic-chemistry.orgorgsyn.org
Another method involves the use of 2,4,6-mesitylene-1-sulfonyl-3-nitro-1,2,4-triazolide (MSNT) in the presence of a weak base such as N-methylimidazole. google.com This process is particularly suitable for sensitive carboxylic acids and alcohols, including the esterification of amino acids to solid-phase supports. google.com
Furthermore, esterification can be accomplished using diazoalkanes generated in situ from the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene. nih.gov This method offers a mild and efficient route to a wide range of esters. nih.gov Triphenylphosphine dihalides have also been employed for the one-pot synthesis of esters from carboxylic acids and alcohols under neutral and mild conditions. researchgate.net
| Reagent System | Alcohol Type | Solvent | Key Features | Reference |
|---|---|---|---|---|
| DCC/DMAP (Steglich Esterification) | Primary, secondary, and tertiary alcohols | Dichloromethane | Mild conditions, effective for sterically hindered substrates. | organic-chemistry.orgorgsyn.org |
| MSNT/N-methylimidazole | Sensitive alcohols, solid-phase supports | Dichloromethane, THF | Very mild conditions for sensitive substrates. | google.com |
| In situ generated diazoalkanes | Various alcohols | - | Mild, efficient, and avoids isolation of unstable diazoalkanes. | nih.gov |
Oxidative Decarboxylation Pathways
Oxidative decarboxylation is a chemical transformation that involves the removal of a carboxyl group with concomitant oxidation. wikipedia.org For α-amino acids like this compound, this process can be initiated by photocatalysis. researchgate.net For instance, visible light-mediated photoredox catalysis can be used for the decarboxylative arylation of α-amino acids. researchgate.net
In some cases, the oxidation of an aldehyde can be followed by a decarboxylative cycloaddition. nih.gov While not a direct reaction of the carboxylic acid itself, it points to the possibility of generating a carboxylate in situ which then undergoes decarboxylation. The decarboxylation of indole-3-carboxylic acids has been achieved under metal-free conditions, using either potassium carbonate catalysis or acetonitrile-promoted basic conditions. researchgate.net
The oxidative decarboxylation of α-ketoacids can also be mediated by visible light in the presence of oxygen. researchgate.net In a broader context, linked cycles of oxidative decarboxylation of glyoxylate (B1226380) have been studied as protometabolic analogs of the citric acid cycle, highlighting the fundamental nature of this reaction type in chemical evolution. nih.gov
Reactivity of the Indoline (B122111) Ring System
The indoline ring system offers additional sites for chemical modification, namely the nitrogen atom and the aromatic benzene (B151609) ring.
Functionalization at the Indoline Nitrogen Atom (N1)
The nitrogen atom of the indoline ring can be functionalized through various reactions. N-acylation is a common transformation, often achieved using acylating agents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as triethylamine (B128534) (TEA) and a catalyst like 4-(dimethylamino)pyridine (DMAP). clockss.org This introduces a Boc protecting group, which can be important for subsequent reactions or for modulating the biological activity of the molecule. researchgate.netclockss.org
The introduction of other substituents on the indoline nitrogen can be achieved through N-alkylation or N-arylation reactions, although specific examples for this compound are less commonly reported in the provided context. The functionalization at the N1 position is a key strategy in the synthesis of various indoline derivatives with diverse pharmacological profiles. researchgate.net
Electrophilic Aromatic Substitution on the Benzene Ring of the Indoline Core
Typical EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com These reactions require the generation of a strong electrophile, often with the aid of a Lewis acid or a strong protic acid catalyst. libretexts.orgbyjus.com For instance, bromination can be achieved using bromine (Br₂) with a Lewis acid like iron(III) bromide (FeBr₃). libretexts.org Nitration is commonly performed with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺). byjus.comlibretexts.org
Palladium-Catalyzed Functionalizations, Including Benzylation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples of palladium-catalyzed benzylation of this compound are not prevalent in the literature, the functionalization of related indole (B1671886) systems provides insight into potential transformations.
Palladium-catalyzed C3-benzylation of indoles has been reported using benzyl (B1604629) carbonates as the benzylating agent. acs.org This reaction allows for the introduction of a benzyl group at the C3 position of the indole ring, forming a quaternary carbon center. The reaction conditions typically involve a palladium catalyst, such as Pd2(dba)3, and a suitable ligand, like DPEphos. acs.org Although this method targets the C3 position of indoles, it highlights the potential for palladium-catalyzed C-H functionalization of the indoline core.
Direct C-H functionalization of indoles catalyzed by palladium has been achieved, leading to the formation of new C-C bonds. rsc.orgbeilstein-journals.org These reactions can be directed to specific positions of the indole ring by the choice of ligands and reaction conditions. For instance, palladium-catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums has been used to synthesize dibenzocarbazoles. rsc.org Furthermore, transannular C-H functionalization of alicyclic amines has been demonstrated using palladium catalysis, showcasing the ability to functionalize C-H bonds at positions remote to the nitrogen atom. nih.gov These methodologies suggest that the C-H bonds of the 3,3-dimethylindoline (B1314585) ring system could be targets for palladium-catalyzed functionalization, including benzylation, although specific protocols for the title compound require further investigation.
The general mechanism for palladium-catalyzed cross-coupling reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. d-nb.info The choice of catalyst precursor, such as Pd(OAc)2 or Pd2(dba)3, and the ligand are crucial for the success of the reaction. nih.gov
Alkoxylation Reactions of Related Indole Derivatives
Alkoxylation, the introduction of an alkoxy group, is another important transformation of indole derivatives. While direct alkoxylation of this compound is not widely reported, related reactions on similar scaffolds provide valuable precedents.
For instance, a formal cine-substitution/hydrolysis of 3-azido-2-methoxyindolines has been developed to synthesize 2-monoacyloxy or alkoxy indolin-3-ones. rsc.org This protocol allows for the introduction of various carboxylic acids and alcohols at the C2-position of the indolin-3-one core.
Palladium-catalyzed cascade synthesis has been employed to produce 2-alkoxyquinolines from 1,3-butadiynamides and alcohols. nih.gov This method involves the de novo construction of the quinoline (B57606) core with concomitant introduction of an alkoxy group at the 2-position. While this is a different heterocyclic system, it demonstrates the utility of palladium catalysis in forming C-O bonds.
Formation of Complex Ring Systems
The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems.
Cyclocondensation Reactions for Pyrazole (B372694) Derivatives
The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines is a classical and widely used method for the synthesis of pyrazoles. beilstein-journals.orgorgsyn.orgorganic-chemistry.org While direct cyclocondensation of this compound with hydrazine (B178648) to form a pyrazole fused to the indoline ring is not explicitly detailed in the provided search results, related transformations suggest its feasibility.
For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate (B1144303) can lead to the formation of pyrazole derivatives. rsc.org More generally, multicomponent reactions involving hydrazine hydrate, aldehydes, and active methylene (B1212753) compounds are commonly used to construct pyranopyrazole systems. nih.gov Furthermore, N'-(2-oxoindolin-3-ylidene)hydrazide derivatives have been synthesized and identified as kinase inhibitors, indicating that the 2-oxoindoline moiety can readily react with hydrazides. nih.gov A process for preparing pyrazole-3-carboxylic acids has also been patented. google.com
These examples suggest that the carboxylic acid or a derivative at the 2-position of the 3,3-dimethylindoline ring could potentially undergo cyclocondensation with hydrazine or its derivatives to form a pyrazole ring fused at the 2,3-position of the indoline core.
Spiro and Dispiro Heterocycle Formation
The indoline scaffold is a common component in the synthesis of spiro and dispiro heterocyclic compounds. These complex structures are often assembled through multicomponent reactions.
The synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives has been achieved through a four-component reaction involving isatin (B1672199) (an oxidized form of indoline), an active methylene compound, malononitrile, and hydrazine hydrate. researchgate.net Similarly, enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives has been accomplished via an organocatalytic three-component cascade reaction of isatins, malononitrile, and phthalhydrazide. rsc.orgnih.gov The formation of spiro[indoline-3,2′-pyrrole] derivatives has also been reported through a three-component reaction of isatins, α-amino acids, and phenylpropiolic acid esters. rsc.org
Dispiro compounds containing the indoline moiety have also been synthesized. For example, dispiro[indoline-3,2′-quinoline-3′,3′′-indoline] and dispiro[indoline-3,2′-pyrrole-3′,3′′-indoline] derivatives have been constructed via a three-component reaction of 3-methyleneoxindoles, dimedone, isatins, and ammonium (B1175870) acetate. beilstein-journals.orgbeilstein-journals.org The synthesis of dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine] derivatives has been achieved through cycloaddition reactions. researchgate.net Furthermore, dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] have been synthesized and evaluated as cholinesterase inhibitors. rsc.org The synthesis of dispiro[imidazo[4,5-e]thiazolo[3,2-b] researchgate.netbeilstein-journals.orgrsc.orgtriazine-6,3′-pyrrolidine-4′,3′′-indole] has also been reported. nih.gov
While these examples primarily utilize isatin or 3-methyleneoxindole (B167718) as the starting material, they demonstrate the propensity of the indoline core to participate in the formation of spiro and dispiro systems. The gem-dimethyl group at the 3-position of this compound would likely influence the stereochemical outcome of such reactions.
| Complex Ring System | Synthetic Approach | Starting Materials (Analogs) | Reference(s) |
| Pyrazole Derivatives | Cyclocondensation | Isatins, Hydrazines | nih.govnih.govresearchgate.netrsc.orgnih.gov |
| Spiro[indoline-pyranopyrazole] | Four-component reaction | Isatin, Active methylene compound, Malononitrile, Hydrazine hydrate | researchgate.net |
| Spiro[indoline-pyrazolophthalazine] | Three-component cascade | Isatins, Malononitrile, Phthalhydrazide | rsc.orgnih.gov |
| Spiro[indoline-pyrrole] | Three-component reaction | Isatins, α-Amino acid, Phenylpropiolic acid ester | rsc.org |
| Dispiro[indoline-quinoline-indoline] | Three-component reaction | 3-Methyleneoxindoles, Dimedone, Isatins, Ammonium acetate | beilstein-journals.orgbeilstein-journals.org |
| Dispiro[indoline-pyrrolidine-pyrrolidine] | Multi-component cycloaddition | Isatins, Sarcosine, 3-(Arylmethylidene)pyrrolidine-2,5-diones | rsc.org |
Derivatives and Analogs of 3,3 Dimethylindoline 2 Carboxylic Acid
Carboxylic Acid Derivatives (Esters, Amides, Anhydrides)
The carboxylic acid group is a key functional handle for derivatization, allowing for the synthesis of esters, amides, and anhydrides. These reactions typically proceed through activation of the carboxylic acid.
Esters: Esterification of indole-2-carboxylic acids can be achieved through various methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), a process known as Steglich esterification. mdpi.com Another method involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then reacts with an alcohol. For instance, treating indole-2-carboxylic acid derivatives with oxalyl chloride or thionyl chloride can generate the corresponding acid chloride. nih.govnih.gov
Amides: Amide derivatives are frequently synthesized for structure-activity relationship (SAR) studies in drug discovery. The synthesis of indole-2-carboxamides often starts from the corresponding carboxylic acid. nih.gov A widely used method involves the use of coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate the reaction between the carboxylic acid and an amine. nih.govnih.gov Alternatively, converting the carboxylic acid to an acid chloride with reagents like oxalyl chloride followed by reaction with an amine is also a common and high-yielding route. nih.gov
Anhydrides: Anhydrides of carboxylic acids are reactive compounds that can be prepared by dehydrating the corresponding acids, often using a strong dehydrating agent like phosphorus pentoxide. georganics.sk Mixed anhydrides, which are valuable as prodrugs, can be synthesized by reacting an acid chloride with a different carboxylic acid. nih.gov These derivatives are generally less stable and more electrophilic than the parent carboxylic acid. georganics.sk
| Derivative Type | General Synthesis Method | Key Reagents | Reference |
|---|---|---|---|
| Esters | Steglich Esterification | Alcohol, DCC, DMAP | mdpi.com |
| Amides | Peptide Coupling | Amine, HATU or EDCI | nih.govnih.gov |
| Anhydrides (Mixed) | Acid Chloride Reaction | Acid Chloride, Carboxylic Acid | nih.gov |
Indoline (B122111) Schiff Base Derivatives
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. orientjchem.org In the context of the indoline scaffold, these derivatives are of significant interest for their biological activities, including anticancer properties. orientjchem.orguodiyala.edu.iq The synthesis of Schiff bases from the 3,3-dimethylindoline (B1314585) core typically begins with the Vilsmeier-Haack reaction. Starting with a precursor like 5-Fluoro-2,3,3-trimethyl-3H-indole, the reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) yields an indolic aldehyde, specifically a malonaldehyde derivative. uodiyala.edu.iq This aldehyde serves as the key intermediate that is then condensed with various substituted anilines or other primary amines to form the final Schiff base derivatives. orientjchem.orguodiyala.edu.iqresearchgate.net The structures of these novel compounds are confirmed using techniques like FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. orientjchem.org
| Starting Material | Key Intermediate | Reactant for Schiff Base Formation | Resulting Derivative Class | Reference |
|---|---|---|---|---|
| 5-Fluoro-2,3,3-trimethyl-3H-indole | 2-(5-Fluror-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Substituted Anilines | Indoline Schiff Bases | uodiyala.edu.iq |
| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Not Applicable | Aniline Derivatives (e.g., Aniline, 4-Bromoaniline) | Substituted Indoline Schiff Bases | orientjchem.orgresearchgate.net |
Pyrazolylindolenine Derivatives
Pyrazolylindolenine derivatives represent another important class of compounds synthesized from the 3,3-dimethylindole framework. The synthetic strategy to create these molecules also utilizes the Vilsmeier-Haack reaction as a crucial first step. researchgate.net Starting from 2,3,3-trimethylindolenines, the reaction with a Vilsmeier reagent (e.g., POCl₃/DMF) generates 1,3-dialdehyde indolenines. researchgate.net These dialdehyde (B1249045) intermediates are then reacted with various hydrazine (B178648) derivatives, such as arylhydrazines or hydrazine hydrate (B1144303) itself. researchgate.net The subsequent cyclization reaction, often achieved by heating in a solvent like ethanol (B145695), leads to the formation of the pyrazole (B372694) ring fused to the indolenine system, yielding the desired 3,3-dimethyl-2-(1H-pyrazol-4-yl)-3H-indole derivatives. researchgate.net These compounds have been investigated for their potential anticancer activities. researchgate.net
| Starting Material | Reaction Sequence | Key Intermediate | Final Product | Reference |
|---|---|---|---|---|
| 2,3,3-Trimethylindolenines | 1. Vilsmeier-Haack Reaction (POCl₃/DMF) 2. Reaction with Hydrazine | 1,3-Dialdehyde Indolenines | 3,3-Dimethyl-2-(pyrazol-4-yl)-3H-indoles | researchgate.net |
Indole-Based Carboxylic Acid Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For indole-2-carboxylic acid analogs, SAR studies have revealed critical structural features that influence their potency as, for example, apoptosis inducers or enzyme inhibitors. nih.govnih.gov
Key findings from SAR studies on related indole (B1671886) carboxylic acids include:
Substitution at the 3-position: Modification at the 3-position of the indole ring is often crucial for biological activity. For instance, in a series of indole-2-carboxylic acid benzylidene-hydrazides, substitution at the 3-position was found to be important for their apoptosis-inducing activity. nih.gov
The Carboxylic Acid Group: The carboxylic acid at the 2-position is a key feature. Replacing it with other acidic groups, such as acetic or propionic acid substituents, can lead to a decrease in inhibitory potency against certain enzymes. nih.gov
N-1 Position Substitution: Introducing substituents at the N-1 position of the indole ring can significantly modulate activity. For example, adding long alkyl chains can lead to a loss of activity, but incorporating a terminal carboxylic acid moiety on that chain can substantially increase potency. nih.gov
Acyl Group at the 3-position: In 3-acylindole-2-carboxylic acids, the length of the acyl chain is a determining factor for enzyme inhibition, with optimal activity often seen with chains of 12 or more carbons. nih.gov
These SAR studies provide a rational framework for designing new, more potent analogs based on the indole carboxylic acid scaffold. nih.govnih.govnih.gov
Derivatives for Material Science Applications (e.g., in Polymer Chemistry)
While much of the research on indoline and indole derivatives focuses on medicinal applications, their unique structures also lend themselves to material science. N-heterocyclic polycarboxylic acids, a class that includes quinoline-2,4-dicarboxylic acid (a structural relative), are excellent candidates for forming coordination polymers with metal ions, such as lanthanides. nih.gov These materials can form complex three-dimensional networks with interesting structural motifs. nih.gov
Furthermore, derivatives of related heterocyclic systems are used in polymer chemistry. For example, imides, which are structurally related to the anhydrides of dicarboxylic acids, are key components in the production of high-strength polymers known as polyimides. georganics.sk Chitosan, a biopolymer, can be functionalized with derivatives like 2-aminopyridine-3-carboxylic acid to create materials for the selective adsorption of metal ions. mdpi.com The chromophoric nature of the indole nucleus also suggests potential applications in the development of dyes and optical materials.
Stereochemical Considerations in 3,3 Dimethylindoline 2 Carboxylic Acid Chemistry
Chiral Synthesis and Enantioselective Methodologies
The creation of the C2 stereocenter in 3,3-disubstituted indolines with high enantiomeric purity is a significant focus of synthetic organic chemistry. While direct enantioselective methods for 3,3-dimethylindoline-2-carboxylic acid are not extensively documented, the synthesis of the closely related 3,3-disubstituted oxindole (B195798) framework provides a strong precedent. These oxindoles can serve as precursors to the target indoline (B122111) via reduction.
Catalytic asymmetric addition reactions to isatins (indole-2,3-diones) are a primary strategy for establishing the C3 quaternary stereocenter found in many bioactive molecules. researchgate.net Organocatalytic or metal-catalyzed enantioselective additions to isatins can produce chiral 3,3-disubstituted oxindoles, which are valuable intermediates. researchgate.net For instance, the enantioselective sulfenylation of 3-substituted oxindoles using cinchona-derived catalysts has been shown to produce products with high yield and enantiomeric excess (ee). semanticscholar.org A subsequent reduction of the C2-carbonyl group of the oxindole would lead to the desired indoline structure.
Another powerful strategy is the asymmetric dearomatization of indoles. Chiral phosphoric acid-catalyzed dearomatization of 2,3-disubstituted indoles has been used to create chiral indolenines, which can be further transformed into fused indolines. nih.gov This highlights the potential for creating complex, enantiomerically enriched indoline scaffolds from simple indole (B1671886) precursors.
The table below summarizes enantioselective transformations on related oxindole structures, illustrating the effectiveness of organocatalysis in generating chiral centers adjacent to a quaternary carbon. These methods are conceptually applicable to the synthesis of chiral precursors for this compound.
| Catalyst/Method | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| Cinchonidine (10 mol%) | 3-Pyrrolyloxindole, N-(phenylthio)succinimide | 3-Sulfenyl-3-pyrrolyloxindole | 97% | 91% ee | semanticscholar.org |
| Chiral Phosphoric Acid (C10) | 2,3-Dimethylindole, Naphthoquinone monoimine | Chiral Indolenine | 92% | 94% ee | nih.gov |
| Dinuclear Zinc-ProPhenol Complex | 1-Methylindoline-2-thione, Isatylidene malononitrile | Chiroptical Spiro[indoline-3,4′-thiopyranoindole] | 88% | 99% ee | mdpi.com |
Diastereoselective Transformations and Control
Once the C2 stereocenter of this compound is established, any subsequent reactions on the molecule must consider the influence of this existing chiral center. Diastereoselective transformations are crucial for synthesizing specific stereoisomers of more complex derivatives.
The rigid five-membered ring of the indoline core places substituents in well-defined spatial arrangements, allowing the existing stereocenter to direct the approach of reagents. For example, catalytic hydrogenation of the pyrrole (B145914) ring in substituted indole-2-carboxylates can lead to specific diastereomers of the corresponding indoline. The outcome often depends on the reaction conditions and the nature of the substituents on the indole ring. clockss.org In the synthesis of N-Boc protected indolines, catalytic hydrogenation typically affords cis-indoline products. clockss.org However, mild alkaline hydrolysis of a related diester intermediate was found to yield a trans-acid, demonstrating that reaction conditions can be manipulated to control diastereoselectivity. clockss.org
The synthesis of morpholine-2-carboxylic acid derivatives provides analogous insights into controlling relative stereochemistry. The key step involves a condensation reaction where the choice of acidic or basic conditions dictates the formation of either trans or cis products, respectively. nih.gov This principle of using reaction conditions to guide the stereochemical outcome is directly applicable to transformations involving this compound and its derivatives.
The table below details examples of diastereoselective reactions in related heterocyclic systems, showcasing methods for controlling relative stereochemistry.
| Reaction Type | Substrate | Conditions/Reagents | Diastereomeric Outcome | Reference |
| Catalytic Hydrogenation | N-Boc-3-substituted-indole-2-carboxylate | H₂, 10% Pd/C | cis-indoline | clockss.org |
| Alkaline Hydrolysis | N-Boc-cis-indoline-2,3-dicarboxylate | LiOH, aqueous dimethoxyethane | trans-acid | clockss.org |
| Condensation | N-tosylimine, lactone | Basic conditions | cis-morpholine | nih.gov |
| Condensation | N-functionalized alkylimine, silylketene acetal | Acidic conditions | trans-morpholine | nih.gov |
Isolation and Characterization of Stereoisomers, Including Atropisomers
The isolation and characterization of stereoisomers are essential for understanding their unique properties. For enantiomers of this compound, separation is typically achieved using chiral chromatography or by resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and removal of the agent.
A particularly interesting stereochemical phenomenon relevant to derivatives of this compound is atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. academie-sciences.fr While the parent compound is not atropisomeric, if the indoline nitrogen is functionalized with a bulky group, such as a substituted benzoyl or aryl group, rotation around the N-aryl bond can be restricted, leading to stable, separable atropisomers. nih.govacs.org
Atropisomers are classified based on their rotational energy barrier and stability at room temperature. academie-sciences.fracademie-sciences.fr
Class 1: Rotational barrier <20 kcal/mol; racemize in minutes or faster.
Class 2: Rotational barrier 20-28 kcal/mol; racemize in hours to a month.
Class 3: Rotational barrier >28 kcal/mol; racemize in a year or longer.
The synthesis of C7-substituted indoline biaryl atropisomers has been achieved through transition-metal-catalyzed C-H functionalization, yielding products with good enantioselectivity. nih.gov Characterization of these and other stereoisomers relies on several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can help determine the relative stereochemistry. acs.org Unequivocal proof of the absolute configuration is typically obtained through single-crystal X-ray diffraction analysis. acs.org
| Atropisomer Class | Rotational Barrier (kcal/mol) | Racemization Half-Life | Reference |
| Class 1 | < 20 | < 1 minute | academie-sciences.fracademie-sciences.fr |
| Class 2 | 20 - 28 | 1 hour to 1 month | academie-sciences.fracademie-sciences.fr |
| Class 3 | > 28 | > 1 year | academie-sciences.fracademie-sciences.fr |
Impact of Stereochemistry on Molecular Recognition and Interactions
Stereochemistry is paramount in molecular recognition, as biological systems like enzymes and receptors are themselves chiral. The specific three-dimensional arrangement of atoms in a molecule determines how it fits into a binding site, analogous to a key fitting into a lock. Consequently, different stereoisomers of a compound can exhibit vastly different biological activities. nih.govnih.gov
Studies on nature-inspired compounds and their derivatives have consistently shown that biological activity is often confined to a single stereoisomer. For example, in a series of isomers of 3-Br-acivicin, only those with the natural (5S, αS) configuration displayed significant antiplasmodial activity. nih.govresearchgate.net This suggests that biological processes such as membrane transport and target binding are highly stereoselective. nih.govnih.gov
The relevance of stereochemistry extends to atropisomers. In a study of indometacin derivatives, which possess an N-benzoylated indole moiety, stable atropisomers were resolved. acs.org When tested for their ability to inhibit cyclooxygenase enzymes, only the aR-isomer showed specific inhibition of COX-1, while neither atropisomer inhibited COX-2. acs.org This finding powerfully illustrates that even conformational chirality arising from restricted bond rotation can lead to profound differences in molecular interactions and biological function.
For this compound, the stereochemistry at the C2 center would be a critical determinant of its interaction with any biological target. One enantiomer might bind with high affinity and elicit a biological response, whereas the other enantiomer could be inactive or even interact with a different target, potentially leading to different effects. Molecular modeling studies on related compounds have helped to illuminate the specific structural and stereochemical features required for efficient interaction and binding with protein targets. nih.govnih.gov
The table below summarizes findings on how stereochemistry impacts biological activity in related chiral molecules.
| Compound Class | Stereoisomers Compared | Observation | Implication | Reference |
| 3-Br-acivicin Derivatives | (5S, αS) vs. other diastereomers | Only the (5S, αS) isomers showed significant antiplasmodial activity. | Uptake and/or target binding is highly stereoselective. | nih.govnih.gov |
| Indometacin Derivatives | aR-atropisomer vs. aS-atropisomer | Only the aR-isomer specifically inhibited the COX-1 enzyme. | Molecular recognition by the enzyme active site is dependent on atropisomerism. | acs.org |
Mechanistic Investigations of Reactions Involving 3,3 Dimethylindoline 2 Carboxylic Acid
Radical Intermediates in Carboxylic Acid Transformations
The carboxylic acid group of 3,3-dimethylindoline-2-carboxylic acid can be leveraged to generate reactive radical intermediates, primarily through decarboxylation. Visible-light photoredox catalysis has emerged as a powerful method for such transformations under mild conditions. google.com
Two primary pathways for radical generation from carboxylic acids are prominent:
Oxidative Decarboxylation to Alkyl Radicals: In this common pathway, the carboxylate, formed by deprotonation of the acid, undergoes a single-electron transfer (SET) to a photoexcited catalyst. This oxidation event generates a short-lived carboxyl radical, which rapidly undergoes extrusion of carbon dioxide (CO₂) to form a carbon-centered radical at the C2 position of the indoline (B122111) ring. This highly reactive intermediate can then participate in various bond-forming reactions, such as conjugate additions. The general mechanism is outlined below:
Deprotonation: The carboxylic acid is deprotonated by a base to form the corresponding carboxylate.
Oxidation: The carboxylate is oxidized by a photoexcited catalyst (e.g., an Iridium or Ruthenium complex), generating a carboxyl radical.
Decarboxylation: The carboxyl radical rapidly loses CO₂ to form an α-amino radical.
Reductive Generation of Acyl Radicals: An alternative strategy involves the generation of acyl radicals without the loss of the carbonyl group. google.com This pathway requires the in situ activation of the carboxylic acid, typically by forming a transient mixed anhydride (B1165640) (e.g., with dimethyl dicarbonate (B1257347), DMDC). This anhydride intermediate is then reduced by the photocatalyst via a single-electron transfer. The resulting radical anion fragments to release the acyl radical, along with CO₂ and a methoxide (B1231860) radical. google.com This acyl radical is a valuable intermediate for synthesizing ketones and 3,3-disubstituted 2-oxindoles. google.com
A summary of radical generation pathways is presented in the table below.
| Pathway | Precursor | Key Step | Radical Intermediate | Key Byproducts | Catalysis |
| Oxidative Decarboxylation | Carboxylate | Photo-induced oxidation & CO₂ extrusion | C2-centered alkyl radical | CO₂ | Photoredox (e.g., Ir, Ru) |
| Acyl Radical Generation | Mixed Anhydride | Photo-induced reduction & fragmentation | Acyl radical | CO₂, Methanoate | Photoredox (e.g., Ir) |
Nucleophilic Attack and Cleavage Mechanisms
The carbonyl carbon of this compound is electrophilic and susceptible to nucleophilic attack, a fundamental process in its derivatization. These reactions typically proceed via a tetrahedral intermediate.
A classic example is the formation of amides or esters, often facilitated by coupling agents like carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide, DCC). The mechanism involves several steps:
Activation: The carboxylic acid attacks the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This is the key activation step.
Nucleophilic Attack: The O-acylisourea is then attacked by a nucleophile (e.g., an amine or alcohol). The attack occurs at the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.
Collapse and Product Formation: The tetrahedral intermediate collapses, eliminating the urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea, DCU) and forming the final amide or ester product.
A significant side reaction in this process is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which is a common byproduct that does not participate further in the desired reaction. This rearrangement represents a cleavage of the C-O acyl bond and the formation of a new C-N bond.
| Stage | Description | Intermediate(s) |
| Activation | The carboxylic acid adds to the carbodiimide reagent. | O-acylisourea |
| Nucleophilic Attack | An external nucleophile (amine, alcohol) attacks the activated carbonyl carbon. | Tetrahedral intermediate |
| Product Formation | The tetrahedral intermediate collapses to form the product and a urea byproduct. | Amide/Ester, Urea |
| Side Reaction | The O-acylisourea undergoes an intramolecular O-to-N acyl rearrangement. | N-acylurea |
Mechanistic Pathways of Cyclization and Rearrangement Reactions
The rigid, bicyclic structure of the 3,3-dimethylindoline (B1314585) core makes it a valuable scaffold in synthesis, though complex intramolecular cyclizations and rearrangements originating from the 2-carboxylic acid group are less common than in more flexible systems. However, related indole (B1671886) and indoline derivatives participate in mechanistically significant rearrangements.
For instance, hetero-Cope rearrangements have been utilized in the synthesis of indole structures from vinyl N-phenylhydroxamates, demonstrating a pathway for ring formation. While not a direct reaction of this compound, it illustrates a relevant sigmatropic rearrangement mechanism within this chemical space.
More pertinent are biomimetic cyclization cascades initiated by the formation of a carbocation. While often seen in terpene synthesis, the principles can apply. Protonation or Lewis acid activation of a derivative of this compound could, in theory, initiate cyclization if a suitable appended group is present. Such carbocation-driven processes are often accompanied by Wagner-Meerwein rearrangements, including 1,2-hydride or 1,2-alkyl shifts, to yield more stable cationic intermediates before final product formation.
Base-promoted cyclizations are also mechanistically relevant. For example, derivatives of amino acids can undergo base-promoted intramolecular nucleophilic substitution to form strained rings like aziridines.
Catalytic Cycles in Transition-Metal Mediated Reactions
Transition-metal catalysis, particularly when combined with photoredox catalysis (metallaphotoredox), provides a powerful platform for using this compound as a building block in cross-coupling reactions. A prominent example is the decarboxylative arylation, which forges a new C(sp³)–C(sp²) bond at the C2 position.
The catalytic cycle for a Nickel-Iridium dual catalytic system typically proceeds as follows:
Photocatalytic Cycle (Iridium):
The Ir(III) photocatalyst is excited by visible light to a highly oxidizing excited state, *Ir(III).
*Ir(III) oxidizes the carboxylate (formed from this compound and a base), generating an Ir(II) species and a carboxyl radical.
The carboxyl radical rapidly extrudes CO₂ to form the key C2-centered indolinyl radical.
Nickel Catalytic Cycle:
A Ni(0) complex undergoes oxidative addition with an aryl halide (Ar-X) to form a Ni(II)-aryl intermediate.
This Ni(II)-aryl species traps the indolinyl radical generated from the photocatalytic cycle, producing a high-valent Ni(III) intermediate.
The Ni(III) intermediate undergoes reductive elimination to form the C-C coupled product (2-aryl-3,3-dimethylindoline) and regenerate a Ni(I) species.
The Ni(I) is then reduced by the Ir(II) species from the photocatalytic cycle back to the active Ni(0) catalyst, regenerating the Ir(III) ground state and closing both catalytic cycles.
This dual catalytic system efficiently couples the radical generation from the carboxylic acid with the cross-coupling machinery of the nickel catalyst.
Influence of Reaction Conditions on Reaction Mechanisms
Reaction conditions exert a profound influence on which mechanistic pathway is favored, thereby determining the reaction's outcome and efficiency.
Base: In photoredox-mediated decarboxylative couplings, the choice of base is critical for efficient formation of the carboxylate precursor. Inorganic bases like K₂HPO₄ are often found to be optimal, providing high yields by ensuring a sufficient concentration of the species to be oxidized by the photocatalyst.
Light: For photoredox-catalyzed reactions, visible light is an absolute requirement. Control experiments conducted in the absence of light show no product formation, confirming that the photo-excitation of the catalyst is the initiating event for the entire mechanistic sequence.
Catalyst/Ligands: In transition-metal mediated reactions, the ligands on the metal center are crucial. In nickel-catalyzed decarboxylative arylations, the choice of ligand (e.g., bipyridine derivatives) directly impacts the stability and reactivity of the nickel intermediates (Ni(0), Ni(I), Ni(II), Ni(III)), influencing the rates of oxidative addition, radical capture, and reductive elimination.
Solvent: The solvent can affect the solubility of reactants and catalysts, as well as the stability of charged intermediates or transition states, thereby influencing reaction rates and, in some cases, selectivity.
The interplay of these factors allows for the fine-tuning of the reaction to favor a specific mechanistic route and achieve the desired chemical transformation.
Theoretical and Computational Studies of 3,3 Dimethylindoline 2 Carboxylic Acid
Quantum Chemical Calculations (DFT, TDDFT) for Structural and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for elucidating the structural and electronic characteristics of 3,3-dimethylindoline-2-carboxylic acid.
DFT calculations are utilized to determine the optimized geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. These calculations can also provide insights into the electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.net The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are particularly important as they relate to the molecule's ability to donate or accept electrons, respectively, which is crucial for understanding its reactivity. science.gov The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule.
TD-DFT calculations are employed to predict the electronic absorption spectra of the molecule. science.govresearchgate.net By calculating the excitation energies and oscillator strengths, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational model and to understand the nature of the electronic transitions occurring within the molecule. For instance, TD-DFT calculations can be performed to simulate the UV-Vis spectrum in different solvents, providing insights into solvatochromic effects. researchgate.net
A summary of typical parameters obtained from DFT and TD-DFT calculations is presented in the table below.
| Computational Method | Property Calculated | Significance |
| DFT (e.g., B3LYP/6-31G(d)) | Optimized molecular geometry (bond lengths, angles) | Provides the most stable 3D structure of the molecule. |
| DFT | HOMO & LUMO energies | Indicates the molecule's electron-donating and accepting capabilities and its kinetic stability. |
| DFT | Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying sites for electrophilic and nucleophilic attack. researchgate.net |
| TD-DFT | Electronic absorption spectra (λmax) | Predicts the UV-Visible absorption properties of the molecule. science.govresearchgate.net |
| TD-DFT | Oscillator strength | Quantifies the intensity of electronic transitions. researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the this compound molecule, particularly the orientation of the carboxylic acid group relative to the indoline (B122111) ring, necessitates conformational analysis. This involves identifying the different stable conformations (rotamers) and determining their relative energies to understand the conformational landscape of the molecule. Quantum mechanical methods can be used to calculate the energy of different conformers, revealing the most stable arrangement. nih.gov
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound over time. nih.govmdpi.com By simulating the motion of atoms and molecules, MD can provide insights into:
Conformational Stability: MD simulations can assess the stability of different conformations in various environments, such as in a solvent or interacting with a biological target. nih.gov Key parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the flexibility and stability of the molecule. nih.govbiointerfaceresearch.com
Solvent Effects: MD can explicitly model the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and its influence on the solute's conformation and dynamics.
Binding Interactions: In the context of drug design, MD simulations are crucial for studying the stability of a ligand-protein complex, analyzing how the molecule interacts with the binding site of a target protein over time. mdpi.com
| Simulation Technique | Information Obtained | Relevance |
| Conformational Analysis | Identification of stable rotamers and their relative energies. | Understanding the preferred 3D shapes of the molecule. nih.gov |
| Molecular Dynamics (MD) | Time-dependent atomic trajectories. | Exploring the dynamic behavior and flexibility of the molecule. nih.govmdpi.com |
| MD Analysis (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Assesses the overall stability of the molecular structure during the simulation. nih.gov |
| MD Analysis (RMSF) | Measures the fluctuation of individual atoms or residues. | Identifies flexible regions within the molecule. biointerfaceresearch.com |
Prediction of Reactivity and Reaction Pathways
Theoretical methods are instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways.
Reactivity Indices: DFT calculations can provide various reactivity descriptors, such as the HOMO-LUMO energy gap, ionization potential, and electron affinity. A small HOMO-LUMO gap generally suggests higher reactivity. nih.gov
Reaction Mechanism Studies: Computational chemistry can be used to model chemical reactions involving this compound. For example, the reaction of a carboxylic acid with a carbodiimide (B86325) to form an amide can be investigated to understand the mechanism and identify key intermediates and transition states. nih.gov This can help in optimizing reaction conditions for chemical synthesis.
Types of Reactions: The carboxylic acid group can undergo various reactions, including reduction to an alcohol or conversion to other derivatives like esters and amides. msu.edu The indoline ring can also participate in electrophilic substitution reactions. Theoretical calculations can help predict the feasibility and regioselectivity of these reactions. For instance, decarboxylation is a potential reaction for some carboxylic acids, and computational studies can shed light on its mechanism. nih.gov
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of this compound can be significantly influenced by the solvent. researchgate.netresearchgate.net Computational models can account for solvent effects in several ways:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can provide good estimates of how the solvent affects properties like molecular geometry and electronic spectra.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This allows for a detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net
Studies have shown that the polarity of the solvent can influence the mechanism of reactions involving carboxylic acids. researchgate.net For example, the reactivity of pyridine-carboxylic acids has been shown to be dependent on the nature of the protic or aprotic solvent used. researchgate.net
Analysis of Hydrogen Bonding and Non-Covalent Interactions
Hydrogen bonding plays a crucial role in determining the structure and properties of this compound. researchgate.netlibretexts.org
Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the indoline ring can be investigated using computational methods. This can influence the conformation and reactivity of the molecule.
Intermolecular Hydrogen Bonding: In the solid state or in solution, carboxylic acids are known to form hydrogen-bonded dimers. libretexts.org They can also form hydrogen bonds with solvent molecules, which affects their solubility. libretexts.org
Other Non-Covalent Interactions: Besides hydrogen bonding, other non-covalent interactions, such as van der Waals forces and π-π stacking (if aromatic rings are present in interacting molecules), can also be important. mdpi.comnih.gov
Computational tools like the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these non-covalent interactions. researchgate.netmdpi.com AIM theory can identify bond critical points associated with hydrogen bonds, while NBO analysis can provide information about the strength of these interactions. mdpi.com
| Interaction Type | Description | Significance |
| Intramolecular Hydrogen Bond | Hydrogen bond within the same molecule. | Influences molecular conformation and stability. |
| Intermolecular Hydrogen Bond | Hydrogen bond between two or more molecules. | Crucial for crystal packing, dimerization, and solubility. researchgate.netlibretexts.org |
| van der Waals Forces | Weak, non-specific attractive forces. | Contribute to overall intermolecular interactions. mdpi.com |
| π-π Stacking | Attractive interaction between aromatic rings. | Can influence molecular aggregation and crystal structure. |
Applications in Advanced Organic Synthesis
Role as Chiral Building Blocks in Complex Molecule Synthesis
In the pursuit of enantiomerically pure pharmaceuticals and complex natural products, the use of chiral building blocks is a cornerstone of modern synthetic strategy. nih.gov Chiral building blocks are enantiomerically enriched compounds that are incorporated into a synthetic sequence, transferring their stereochemistry to the final target molecule. This approach, often referred to as a "chiral pool" synthesis, provides an efficient pathway to optically active products. nih.govsigmaaldrich.com
3,3-Dimethylindoline-2-carboxylic acid serves as an exemplary chiral building block. It is a constrained cyclic α-amino acid analogue, where the gem-dimethyl group at the C3 position restricts conformational flexibility. This rigidity is highly advantageous in asymmetric synthesis, as it can lead to higher levels of stereochemical control in subsequent transformations.
The enantioselective synthesis of complex molecules using this building block typically involves leveraging its inherent chirality to direct the formation of new stereocenters. For instance, the amine and carboxylic acid groups can be used as handles to build peptide chains or other complex side chains, while the indoline (B122111) core provides a rigid scaffold. The synthesis of key intermediates for pharmaceutically important compounds often relies on such well-defined chiral precursors to ensure the final product has the correct three-dimensional structure for biological activity. nih.govresearchgate.net
Table 1: Potential Applications as a Chiral Building Block
| Target Molecule Class | Synthetic Strategy | Role of this compound |
| Peptidomimetics | Coupling of the carboxylic acid or amine with other amino acids or fragments. | Provides a rigid, non-natural amino acid scaffold to control peptide conformation. |
| Chiral Ligands | Functionalization of the amine and carboxylate to create chelating arms. | The rigid backbone creates a well-defined chiral environment for metal coordination in asymmetric catalysis. |
| Complex Alkaloid Cores | Intramolecular cyclization strategies involving the indoline ring and substituents. | Serves as the foundational chiral core upon which the rest of the natural product is constructed. |
Precursor for Bioactive Indole (B1671886)/Indoline-Containing Scaffolds
The indole and indoline ring systems are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds. mdpi.com These scaffolds are found in a wide array of pharmaceuticals with activities including anticancer, antiviral, anti-inflammatory, and antihypertensive effects. nih.govmdpi.com
This compound is a direct precursor to a variety of functionalized indole and indoline derivatives. The carboxylic acid can be converted into a wide range of functional groups, such as amides, esters, and alcohols, each providing a new vector for biological interactions. The indoline nitrogen can be alkylated or acylated to further modify the molecule's properties. Furthermore, the indoline ring can be oxidized to the corresponding indole, opening up another class of derivatives. This versatility allows for the synthesis of novel analogues of known bioactive compounds, potentially leading to improved potency, selectivity, or pharmacokinetic properties.
For example, quinoline-carboxylic acids have been identified as potent inhibitors of various protein kinases, making them valuable in cancer research. nih.gov By using this compound as a starting material, novel fused heterocyclic systems with potential kinase inhibitory activity can be developed.
Table 2: Examples of Bioactive Scaffolds Derivable from the Core Structure
| Bioactive Scaffold Type | Potential Derivative from Core Compound | Therapeutic Area |
| Quinoxaline-2-carboxylic acid Dioxides | Fused Indolo-quinoxaline derivatives | Antimycobacterial mdpi.com |
| Quinoline-3-carboxylic Acids | Fused Pyrido[1,2-a]indole-1-carboxylic acids | Protein Kinase CK2 Inhibition nih.gov |
| Imidazo[1,2-b]pyridazine-6-Carboxylic Acid | Imidazo[1',2':1,2]pyrido[3,4-b]indole derivatives | Spinal Muscular Atrophy (SMA) nih.gov |
Utility in the Construction of New Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal substrate for the construction of novel, polycyclic heterocyclic systems. Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, can be effectively initiated from this molecule. nih.govfrontiersin.org
The secondary amine and the carboxylic acid can participate in intramolecular condensation to form a fused lactam (an amide within a ring). Alternatively, they can react with external bifunctional reagents in intermolecular reactions. For example:
Reaction with 1,2-diamines: Can lead to the formation of fused seven-membered rings (diazepanones).
Reaction with α-haloketones: Can be used to construct fused pyrazinone or morpholinone systems through an initial N-alkylation followed by cyclization.
1,3-Dipolar Cycloaddition: The indoline nitrogen can be part of a 1,3-dipole, which can then react with various dipolarophiles to create complex, fused pyrrolidine-containing polycyclic compounds. nih.govresearchgate.net
These transformations convert a relatively simple building block into a complex heterocyclic framework in a single, efficient step, which is a key goal in modern synthetic chemistry. ajchem-a.comresearchgate.net
Table 3: Potential Heterocyclic Systems from this compound
| Reactant | Resulting Heterocyclic System | Reaction Type |
| Internal (Heat/Coupling agent) | Pyrrolo[1,2-a]indol-1-one | Intramolecular Amidation |
| o-Phenylenediamine | Indolo[1,2-a] nih.govnih.govbenzodiazepin-6-one | Condensation / Cyclization |
| 2-Aminoethanol | Indolo[1,2-a]pyrazin-6-one | Condensation / Cyclization |
| Dimethyl acetylenedicarboxylate | Fused Pyrrolo-oxazine-diones | Michael Addition / Cyclization |
Applications in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules, rather than focusing on a single target. deepdyve.com These molecular libraries are then screened to identify compounds with novel biological activities. nih.gov The core principle of DOS is to start with a common scaffold and systematically introduce structural variations. nih.gov
This compound is an excellent scaffold for DOS due to its rigid structure and multiple points for diversification.
The Carboxylic Acid (R¹): This group can be converted into a library of amides or esters by reacting it with a diverse set of amines or alcohols.
The Indoline Nitrogen (R²): This secondary amine can be alkylated or acylated with a variety of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides).
The Aromatic Ring (R³): The benzene (B151609) portion of the indoline core can be functionalized, typically through electrophilic aromatic substitution reactions like nitration or halogenation, to introduce further diversity.
By systematically combining different building blocks at each of these positions, a large and structurally diverse library of compounds can be rapidly generated from the single this compound scaffold. This approach significantly accelerates the discovery of new lead compounds for drug development.
Table 4: A Model for Diversity-Oriented Synthesis
| Scaffold Position | R¹ (from -COOH) | R² (on N-H) | R³ (on Aromatic Ring) |
| Diversity Input 1 | -CONH-Benzyl | -CH₃ | -H |
| Diversity Input 2 | -CONH-Cyclohexyl | -COCH₃ | -NO₂ |
| Diversity Input 3 | -COOCH₂CH₃ | -SO₂Ph | -Br |
| Diversity Input 4 | -CONH-(CH₂)₂-OH | -CH₂-Pyridine | -Cl |
Q & A
Q. What are the standard synthetic routes for preparing 3,3-Dimethylindoline-2-carboxylic acid, and what critical reaction conditions must be controlled?
- Methodology : The synthesis typically involves Fischer indole cyclization or Vilsmeier-Haack formylation. For example, methyl 3,3-dimethyl-3H-indole-2-carboxylate (a precursor) can be synthesized via Japp–Klingemann condensation followed by Fischer indole cyclization . Key conditions include:
- Catalyst selection : Use of POCl₃ in DMF for formylation reactions .
- Temperature control : Reflux in dichloroethane (DCE) for 7 hours to ensure complete cyclization .
- Ester hydrolysis : LiOH·H₂O in ethanol at 50°C for 2 hours to hydrolyze esters to carboxylic acids .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
-
HPLC : Purity assessment using >95.0% purity thresholds (as per reagent-grade standards) .
-
NMR spectroscopy : Compare ¹H/¹³C NMR shifts with PubChem data for indole derivatives (e.g., methyl 3,3-dimethyl-3H-indole-2-carboxylate: δ 3.8 ppm for methyl ester) .
-
Melting point analysis : Confirm consistency with literature values (e.g., indole-2-carboxylic acid: mp 203–206°C) .
Property Reported Value Source Melting point (°C) 203–206 Molecular weight 175.18 g/mol
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses involving Fischer indole cyclization?
- Optimization approaches :
- Solvent selection : Dichloroethane (DCE) improves reaction efficiency over toluene .
- Catalyst loading : Adjust POCl₃ stoichiometry to minimize side products during formylation .
- Workup procedures : Recrystallization from DMF/acetic acid mixtures enhances purity .
- Yield comparison :
- Unoptimized: ~50% yield.
- Optimized: >75% yield via controlled reagent addition .
Q. How to resolve contradictory spectral data (e.g., NMR shifts) observed in derivatives of this compound?
- Resolution strategies :
- Computational modeling : Use density functional theory (DFT) to predict NMR shifts and validate experimental data .
- Variable temperature NMR : Identify dynamic effects (e.g., rotational barriers) causing shift discrepancies .
- Cross-validation : Compare with structurally analogous compounds (e.g., indole-3-carboxylic acid derivatives) .
Q. What are the challenges in achieving regioselective functionalization of this compound, and how can they be addressed?
- Challenges :
- Competing reactivity at C-2 (carboxylic acid) vs. C-3 (methyl groups) .
- Steric hindrance from 3,3-dimethyl groups limiting electrophilic substitution .
- Solutions :
- Protecting groups : Use tert-butyl esters to block the carboxylic acid during functionalization .
- Directing groups : Introduce nitro or methoxy substituents to guide electrophilic attacks .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for indole-carboxylic acid derivatives?
- Approach :
- Sample purity : Verify via HPLC; impurities like unreacted esters can lower observed mp .
- Polymorphism : Test recrystallization solvents (e.g., ethanol vs. acetic acid) to isolate stable polymorphs .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
